3,5-Dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide 3,5-Dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 714916-74-2
VCID: VC0356466
InChI: InChI=1S/C23H24N4O3/c1-5-8-27-22-19(12-15-7-6-14(2)9-20(15)24-22)21(26-27)25-23(28)16-10-17(29-3)13-18(11-16)30-4/h6-7,9-13H,5,8H2,1-4H3,(H,25,26,28)
SMILES: CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC
Molecular Formula: C23H24N4O3
Molecular Weight: 404.5g/mol

3,5-Dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

CAS No.: 714916-74-2

Main Products

VCID: VC0356466

Molecular Formula: C23H24N4O3

Molecular Weight: 404.5g/mol

3,5-Dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide - 714916-74-2

CAS No. 714916-74-2
Product Name 3,5-Dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
Molecular Formula C23H24N4O3
Molecular Weight 404.5g/mol
IUPAC Name 3,5-dimethoxy-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide
Standard InChI InChI=1S/C23H24N4O3/c1-5-8-27-22-19(12-15-7-6-14(2)9-20(15)24-22)21(26-27)25-23(28)16-10-17(29-3)13-18(11-16)30-4/h6-7,9-13H,5,8H2,1-4H3,(H,25,26,28)
Standard InChIKey HTORLSGJUMQDOU-UHFFFAOYSA-N
SMILES CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC
Canonical SMILES CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC(=C4)OC)OC
PubChem Compound 1398856
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator